Brombenperidol

Radiopharmaceutical Chemistry No-Carrier-Added Radiobromination PET Tracer Specific Activity

Brombenperidol (BBP) is a radiobrominated butyrophenone neuroleptic, structurally derived from benperidol via no-carrier-added radiobromination at the benzimidazolinyl ring. It is classified as a dopamine D2 receptor-binding radioligand labeled with the positron-emitting radioisotopes ⁷⁵Br (T₁/₂ = 1.6 h) or ⁷⁷Br (T₁/₂ = 57 h), enabling its use as a radiopharmaceutical probe for non-invasive mapping of cerebral dopaminergic receptor areas with positron emission tomography (PET).

Molecular Formula C22H23BrFN3O2
Molecular Weight 457.4 g/mol
CAS No. 91433-73-7
Cat. No. B1226490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrombenperidol
CAS91433-73-7
Synonyms75Br-brombenperidol
77Br-brombenperidol
brombenperidol
Molecular FormulaC22H23BrFN3O2
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3N(C2=O)Br)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H23BrFN3O2/c23-27-20-5-2-1-4-19(20)26(22(27)29)18-11-14-25(15-12-18)13-3-6-21(28)16-7-9-17(24)10-8-16/h1-2,4-5,7-10,18H,3,6,11-15H2/i23-3
InChIKeyLLJNEZOZHARXFU-RQUWHVIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brombenperidol (CAS 91433-73-7): Radiolabeled Butyrophenone Neuroleptic for Dopamine D2 Receptor Imaging Research


Brombenperidol (BBP) is a radiobrominated butyrophenone neuroleptic, structurally derived from benperidol via no-carrier-added radiobromination at the benzimidazolinyl ring [1]. It is classified as a dopamine D2 receptor-binding radioligand labeled with the positron-emitting radioisotopes ⁷⁵Br (T₁/₂ = 1.6 h) or ⁷⁷Br (T₁/₂ = 57 h), enabling its use as a radiopharmaceutical probe for non-invasive mapping of cerebral dopaminergic receptor areas with positron emission tomography (PET) [2]. The compound retains the D2 pharmacophore of the parent benperidol while incorporating the halogen label for detection, and has been evaluated alongside bromospiperone (BSP) and bromperidol (BP) in screening and imaging studies [2].

Why Radiobrominated Butyrophenone Neuroleptics Cannot Be Interchanged: The Brombenperidol Case


Despite sharing a butyrophenone core, radiobrominated neuroleptics display divergent in vivo performance that precludes simple substitution. A direct comparative evaluation of brombenperidol (BBP), bromospiperone (BSP), and bromperidol (BP) demonstrated that while BBP and BSP both exhibited D2-specific striatal localization in rodent screening, only BSP — and not BBP or BP — achieved preferential localization in cerebral tissues rich in dopaminergic receptors during baboon PET imaging [1]. The underlying mechanism was attributed to an inverse relationship between cerebral uptake and receptor-specific localization, governed by a complex interplay of D2 receptor binding affinity, lipophilicity, percent ionization, and molecular weight unique to each radioligand [1]. Therefore, procurement decisions cannot rely on class membership alone; the specific physicochemical and pharmacokinetic fingerprint of each radiotracer dictates its suitability for a given imaging application.

Brombenperidol: Quantitative Comparative Evidence for Radioligand Differentiation


No-Carrier-Added Radiosynthesis Yields >8,000 Ci/mmol Specific Activity with Regiospecific Control

Brombenperidol is synthesized via a three-step, no-carrier-added (n.c.a.) electrophilic radiobromination of benperidol using dichloramine-T in trifluoroacetic acid, achieving a corrected radiochemical yield of 30% and a specific activity exceeding 8,000 Ci/mmol [1]. By comparison, the Gattermann-based n.c.a. radiobromination of the closely related bromperidol (BP) — a different butyrophenone substrate — yields 60–70% radiochemical yield but at a lower specific activity of approximately 5 Ci/μmol (5,000 Ci/mmol) [2]. Thus, while BBP synthesis trades lower radiochemical yield for substantially higher specific activity, this property is critical for applications requiring high-affinity D2 receptor detection without receptor saturation.

Radiopharmaceutical Chemistry No-Carrier-Added Radiobromination PET Tracer Specific Activity

In Vivo D2 Receptor-Specific Striatal Binding with Saturable, Benperidol-Displaceable Kinetics in Rat Brain

In rat brain, ⁷⁷Br-brombenperidol accumulation was markedly higher in the dopamine D2 receptor-rich striatum compared to cerebellum, cortex, and blood, establishing receptor-mediated regional specificity in vivo [1]. Critically, striatal binding of ⁷⁷Br-BBP was demonstrated to be saturable and could be displaced by subsequent administration of unlabeled benperidol, confirming pharmacological specificity at the D2 receptor [1]. This benperidol-displaceable binding directly contrasts with the behavior of ⁷⁵Br-bromospiperone (BSP), which showed D2-specific localization in rats but achieved a quantifiable striatum-to-cerebellum ratio of 3 in baboon PET at 5 h post-injection, whereas BBP failed to demonstrate comparable preferential localization in the primate brain [2].

Dopamine D2 Receptor Pharmacology In Vivo Neuroreceptor Binding Radioligand Displacement

Regiospecific Benzimidazolinyl Ring Bromination Preserves the Benperidol D2 Pharmacophore

The n.c.a. radiobromination of benperidol to form brombenperidol occurs with total regiospecificity at the benzimidazolinyl ring of the neuroleptic, leaving the butyrophenone moiety — which carries the molecular characteristics necessary for dopamine D2 receptor binding — structurally unaltered [1]. This contrasts with radiobromination strategies applied to other butyrophenone scaffolds, such as bromperidol, where the halogen substitution occurs on the para-fluorophenyl ring and may differentially modulate receptor affinity and lipophilicity [2]. The demonstrated retention of D2 binding capacity is supported by the saturable, benperidol-displaceable striatal binding observed in vivo [3].

Structure-Activity Relationship Radiobromination Chemistry D2 Receptor Pharmacophore Integrity

Physicochemical Interplay: Lipophilicity, Ionization, and Molecular Weight Govern Cerebral Uptake vs. Receptor-Specific Localization Among Butyrophenone Radioligands

The Moerlein et al. (1986) comparative study established that across BSP, BBP, and BP, the in vivo imaging outcome is determined not by any single molecular parameter but by a multivariate interplay among D2 receptor binding affinity, lipophilicity, percent ionization at physiological pH, and molecular weight [1]. The observed inverse relationship between total cerebral uptake and receptor-specific localization means that a radioligand with higher brain penetration may paradoxically yield poorer D2-specific contrast [1]. BBP occupies a distinct position within this parameter space relative to BSP (which achieved the optimal striatum-to-cerebellum ratio of 3) and BP (which showed the poorest receptor-specific localization), providing a differentiated molecular tool for studying how each physicochemical variable contributes to in vivo radiotracer performance [1].

Lipophilicity-Driven Brain Uptake Radiotracer Kinetics Butyrophenone Class Differentiation

Brombenperidol: Evidence-Based Research Application Scenarios


Preclinical Rodent D2 Receptor Occupancy and Displacement Studies Using Ex Vivo Biodistribution

Investigators requiring a benperidol-derived D2 radioligand for rat brain receptor occupancy studies should select ⁷⁷Br-BBP for its demonstrated striatum-selective accumulation and pharmacological displaceability by unlabeled benperidol, as established in the Life Sciences (1984) characterization [1]. The ⁷⁷Br isotope (T₁/₂ = 57 h) provides a practical half-life for multi-time-point ex vivo biodistribution protocols that are impractical with short-lived isotopes such as ¹¹C or ⁷⁵Br. The saturable binding profile enables quantitative receptor occupancy calculations in dose-response paradigms.

Radiotracer Development Programs Investigating Physicochemical Determinants of D2 PET Imaging Contrast

BBP occupies a specific position within the butyrophenone physicochemical parameter space that produced an intermediate imaging phenotype — possessing D2-specific striatal binding in rodents but failing to achieve the striatum-to-cerebellum contrast of BSP (ratio = 3) in primates [2]. This differentiated behavior makes BBP a valuable comparator compound in systematic radiotracer development programs aimed at dissecting the contributions of lipophilicity, ionization, and molecular weight to in vivo PET imaging contrast, as originally proposed by Moerlein et al. (1986) [2].

No-Carrier-Added Radiobromination Methodology Development Using the Benzimidazolinyl Ring as a Model Substrate

The regiospecific radiobromination of benperidol at the benzimidazolinyl ring, which preserves the D2 pharmacophore while achieving specific activities exceeding 8,000 Ci/mmol at 30% corrected radiochemical yield [3], serves as a benchmark system for developing and optimizing n.c.a. electrophilic radiobromination methodologies. Radiochemistry laboratories developing novel ⁷⁵Br- or ⁷⁷Br-labeled receptor ligands can use the BBP synthesis as a validated reference reaction for evaluating new oxidizing agents, solvent systems, or precursor designs where preservation of receptor-binding molecular characteristics is paramount.

Comparative D2 Receptor Imaging Agent Screening in Butyrophenone Series

Procurement of brombenperidol is indicated for research groups conducting systematic head-to-head comparisons of radiobrominated butyrophenone neuroleptics (BSP, BBP, BP) to establish structure-imaging relationships. The original Moerlein et al. (1986) comparative evaluation [2] demonstrated that only BSP provided adequate striatum-to-cerebellum contrast for PET visualization in baboons, establishing the necessity of empirically testing each radioligand rather than relying on in vitro affinity data alone. BBP thus serves as both an experimental compound and a critical negative control that illustrates the dissociation between rodent screening results and primate PET outcomes.

Quote Request

Request a Quote for Brombenperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.